![molecular formula C12H16N2O4S B7581463 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7581463.png)
3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid, also known as N-[(1,3-dihydro-2-isoindolinyl)sulfonyl]-L-valine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and insulin secretion.
Mécanisme D'action
The mechanism of action of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid involves the inhibition of DPP-IV, which is a peptidase enzyme that cleaves incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, this compound increases the levels of these hormones, leading to enhanced insulin secretion and glucose metabolism. In addition, this compound also has anti-inflammatory and anti-apoptotic effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that this compound can enhance insulin secretion, improve glucose uptake, and reduce apoptosis in pancreatic beta cells. In vivo studies have demonstrated that this compound can improve glucose tolerance, reduce insulin resistance, and decrease inflammation in animal models of diabetes and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid in lab experiments include its potent inhibitory activity against DPP-IV, its ability to enhance insulin secretion and glucose metabolism, and its anti-inflammatory and anti-apoptotic effects. However, there are also some limitations to using this compound, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid. One direction is to explore its potential use in combination with other drugs for the treatment of type 2 diabetes and other diseases. Another direction is to investigate its mechanism of action in more detail, particularly its effects on intracellular signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid involves the reaction of L-valine with 1,3-dihydroisoindole-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is carried out under reflux conditions. The product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. As a DPP-IV inhibitor, this compound can increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose metabolism and insulin secretion. In addition, this compound has also been investigated for its potential use in the treatment of other diseases such as obesity, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease (IBD).
Propriétés
IUPAC Name |
3-[1,3-dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13(7-6-12(15)16)19(17,18)14-8-10-4-2-3-5-11(10)9-14/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBQOPPLUDEQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)S(=O)(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)
![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)

![2-[Cyclohexyl-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]amino]ethanol](/img/structure/B7581402.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7581404.png)
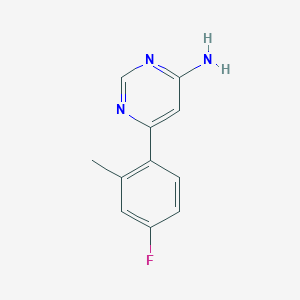
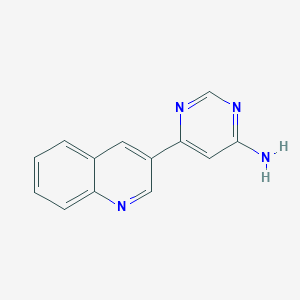
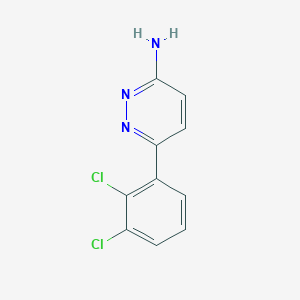
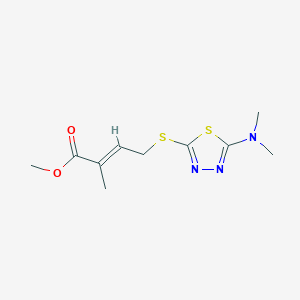
![2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7581440.png)
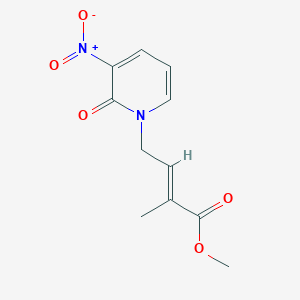

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
